molecular formula C9H10INO4S B11542738 Methyl 2-(4-iodobenzenesulfonamido)acetate

Methyl 2-(4-iodobenzenesulfonamido)acetate

Cat. No.: B11542738
M. Wt: 355.15 g/mol
InChI Key: RVMYXBFGVMVYHM-UHFFFAOYSA-N
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Description

Methyl 2-(4-iodobenzenesulfonamido)acetate is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-iodobenzenesulfonamido)acetate typically involves the reaction of 4-iodobenzenesulfonyl chloride with methyl glycinate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-iodobenzenesulfonamido)acetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The sulfonamide group can participate in redox reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

    Nucleophilic Substitution: Products will vary depending on the nucleophile used.

    Oxidation: Products may include sulfonic acids or sulfonates.

    Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Methyl 2-(4-iodobenzenesulfonamido)acetate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the effects of sulfonamide-containing compounds on biological systems.

    Industrial Applications: Potential use in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(4-iodobenzenesulfonamido)acetate depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-bromobenzenesulfonamido)acetate
  • Methyl 2-(4-chlorobenzenesulfonamido)acetate
  • Methyl 2-(4-fluorobenzenesulfonamido)acetate

Uniqueness

Methyl 2-(4-iodobenzenesulfonamido)acetate is unique due to the presence of the iodine atom, which can impart distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and lower electronegativity can influence the compound’s behavior in chemical reactions and its interactions with biological targets.

Properties

Molecular Formula

C9H10INO4S

Molecular Weight

355.15 g/mol

IUPAC Name

methyl 2-[(4-iodophenyl)sulfonylamino]acetate

InChI

InChI=1S/C9H10INO4S/c1-15-9(12)6-11-16(13,14)8-4-2-7(10)3-5-8/h2-5,11H,6H2,1H3

InChI Key

RVMYXBFGVMVYHM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNS(=O)(=O)C1=CC=C(C=C1)I

Origin of Product

United States

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